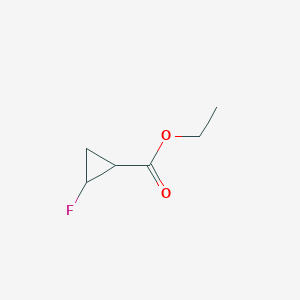

Ethyl 2-fluorocyclopropane-1-carboxylate

描述

属性

分子式 |

C6H9FO2 |

|---|---|

分子量 |

132.13 g/mol |

IUPAC 名称 |

ethyl 2-fluorocyclopropane-1-carboxylate |

InChI |

InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3 |

InChI 键 |

OGSXKPYGEILMIG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CC1F |

规范 SMILES |

CCOC(=O)C1CC1F |

产品来源 |

United States |

准备方法

Ruthenium-Catalyzed Asymmetric Cyclopropanation

A prominent method for synthes fluorinated cyclopropanes involves transition metal-catalyzed reactions between diazo esters and alkenes. As detailed in EP2644590A1, ethyl diazoacetate reacts with fluorinated alkenes under ruthenium catalysis to form cyclopropane carboxylates. For ethyl 2-fluorocyclopropane-1-carboxylate, this approach would require a fluorinated alkene precursor, such as 1-fluoroethylene, though specific examples in the patent focus on aryl-substituted alkenes.

The general reaction conditions include:

- Catalyst : Dichloro( p-cymene)ruthenium(II) dimer

- Ligand : Chiral bis(oxazoline) derivatives (e.g., ( S, S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine)

- Solvent : Toluene or dichloromethane

- Temperature : 0–25°C

This method achieves enantioselectivity >90% ee for analogous compounds, suggesting its adaptability to fluorinated targets.

Simmons-Smith Cyclopropanation

While not directly cited in the provided sources, the Simmons-Smith reaction—a classic cyclopropanation method using diiodomethane and zinc-copper couples—could theoretically generate the fluorocyclopropane scaffold. A fluorinated allylic ester (e.g., ethyl 2-fluoroacrylate) would react with the methylene transfer reagent to form the cyclopropane ring. Challenges include controlling regioselectivity and avoiding side reactions from the fluorine’s electronegativity.

Dehalogenation of Halogenated Cyclopropane Precursors

Selective Hydrogenolysis of Chlorinated Intermediates

EP0712831B1 discloses a selective dehalogenation process using catalytic hydrogenolysis. Applied to this compound synthesis, this method could involve a dihalogenated precursor (e.g., ethyl 2-chloro-1-fluorocyclopropane-1-carboxylate) undergoing hydrogenation to replace chlorine with hydrogen.

Key parameters :

- Catalyst : Raney nickel or palladium on carbon

- Hydrogen pressure : 1–5 atm

- Solvent : Ethanol or ethyl acetate

- Temperature : 25–50°C

This method’s selectivity depends on the halogen’s position and the catalyst’s activity, with reported yields exceeding 80% for analogous dechlorination reactions.

Fluoride Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) or aliphatic substitution could introduce fluorine into a pre-formed cyclopropane. For example, ethyl 2-bromocyclopropane-1-carboxylate might react with potassium fluoride in polar aprotic solvents (e.g., DMF) under phase-transfer conditions. However, cyclopropane ring strain complicates such reactions, often requiring elevated temperatures (80–120°C) and crown ether catalysts.

Asymmetric Synthesis and Chiral Resolution

Chiral Auxiliary-Mediated Cyclopropanation

EP2644590A1 highlights the use of chiral oxazaborolidine catalysts to induce asymmetry during ketone reductions, a step adaptable to fluorocyclopropane synthesis. For instance, a fluorinated β-ketoester could be reduced enantioselectively before cyclopropanation.

Typical conditions :

- Catalyst : ( R)- or ( S)-oxazaborolidine

- Reducing agent : Borane-dimethylsulfide complex

- Solvent : Toluene

- Temperature : −20°C to 0°C

This method achieves diastereomeric ratios >95:5 for related compounds, making it viable for high-purity fluorocyclopropane production.

Comparative Analysis of Synthetic Routes

*Theorized based on non-fluorinated analogs.

Industrial-Scale Considerations

Purification Challenges

Fluorinated cyclopropanes often require chromatographic separation due to their polarity. EP0712831B1 notes that hydrogenolysis byproducts (e.g., dehalogenated esters) can complicate purification, favoring distillation or crystallization.

化学反应分析

Types of Reactions: Ethyl 2-fluorocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom in the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-fluorocyclopropanecarboxylic acid.

Reduction: Formation of 2-fluorocyclopropanol.

Substitution: Formation of various substituted cyclopropane derivatives.

科学研究应用

Ethyl 2-fluorocyclopropane-1-carboxylate is an organic compound featuring a cyclopropane ring substituted with an ethyl group, a fluorine atom, and a carboxylate group. Its unique structure and the presence of the electronegative fluorine atom contribute to its distinctive chemical behavior, making it valuable in organic synthesis and pharmaceuticals.

Scientific Research Applications

Organic Synthesis: this compound serves as a building block in the synthesis of complex organic molecules.

Pharmaceuticals: Due to its ability to interact with molecular targets like enzymes and receptors, this compound is a candidate for drug design. The fluorine atom enhances its lipophilicity and metabolic stability. Compounds with similar structures can modulate biological pathways, potentially leading to therapeutic effects in medical applications.

Production of 2-fluorocyclopropane-1-carboxylic acid ester: It can be produced by efficiently dehalogenating 1-halogeno-2-fluorocyclopropane-1-carboxylic acid ester, using methods applicable to industrial production . This involves reacting 1-halogeno-2-fluorocyclopropane-1-carboxylic acid ester with a reducing agent in a two-phase system, in the presence of a phase transfer catalyst .

Other possible applications: It can be used as an intermediate in the fields of medicine, pesticide and spice .

Interaction Studies

作用机制

The mechanism of action of Ethyl 2-fluorocyclopropane-1-carboxylate involves its interaction with molecular targets through its cyclopropane ring and ester functional group. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. The fluorine atom in the cyclopropane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

相似化合物的比较

Ethyl 2-Vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate

Key Features :

- Substituents : Vinyl and trifluoroacetamido groups.

- Molecular Formula: C₁₀H₁₂F₃NO₃ (racemic mixture) .

- Synthesis: Prepared via reaction of ethyl 2-vinyl-1-aminocyclopropanecarboxylate phosphate salt with ethyl trifluoroacetate in methanol or ethanol, yielding >99% purity .

- Properties : The trifluoroacetamido group introduces strong electron-withdrawing effects, enhancing electrophilicity. The vinyl group enables further functionalization (e.g., cycloadditions).

Comparison :

- Electronic Effects : The fluorine in the parent compound is less sterically demanding than the trifluoroacetamido group, making it more suitable for reactions requiring nucleophilic attack.

- Applications : The trifluoroacetamido derivative is likely used in peptide mimetics or as an intermediate in fluorinated drug candidates.

Ethyl 2-Formyl-1-cyclopropanecarboxylate

Key Features :

- Substituents : Formyl group at the 2-position.

- Molecular Formula : C₇H₁₀O₃ (MW: 154.15 g/mol) .

- Synthesis : Commercial availability suggests preparation via cyclopropanation of α,β-unsaturated esters followed by oxidation.

- Properties : The formyl group enables condensation reactions (e.g., Wittig or aldol reactions).

Comparison :

- Reactivity : The formyl group is more reactive than fluorine, offering diverse functionalization pathways.

- Stability : Fluorine’s strong C–F bond confers greater hydrolytic stability compared to the aldehyde, which is prone to oxidation.

Ethyl 2-Chloro-1-(4-ethoxyphenyl)-2-fluorocyclopropane-1-carboxylate

Key Features :

Comparison :

- Synthetic Complexity: Multi-substitution (Cl, F, aryl) requires advanced synthetic strategies, unlike the simpler mono-fluorinated parent compound.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity lead to distinct electronic effects compared to chlorine, influencing reactivity in cross-coupling reactions .

- Steric Effects : Multi-substituted derivatives (e.g., 4-ethoxyphenyl) exhibit reduced ring strain but increased synthetic complexity .

- Stability: Fluorinated cyclopropanes generally show superior hydrolytic stability over formyl or amino-substituted analogs .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-fluorocyclopropane-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of α,β-unsaturated esters via [2+1] cycloaddition, followed by fluorination using agents like Selectfluor™ or DAST. Key parameters include:

- Catalysts : Transition-metal catalysts (e.g., Rh(II)) for stereoselective cyclopropanation .

- Solvents : Dichloromethane or THF for fluorination steps to stabilize reactive intermediates .

- Temperature : Low temperatures (−20°C to 0°C) to minimize side reactions during fluorination.

- Yield Optimization : Monitoring via HPLC or GC-MS to track intermediate formation and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR (δ ~ -200 ppm for cyclopropane-F) and <sup>1</sup>H NMR (split signals for cyclopropane protons due to ring strain) .

- IR Spectroscopy : C=O stretch (~1720 cm⁻¹) and C-F stretch (~1100 cm⁻¹) for functional group confirmation .

- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺ at m/z 161.05) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data for cyclopropane ring strain in this compound?

- Methodological Answer :

- DFT Modeling : Calculate bond angles (e.g., C-C-C ~60°) and strain energy (~27 kcal/mol) using Gaussian or ORCA. Compare with X-ray crystallography data (e.g., SHELX-refined structures) to validate .

- Data Conflict Resolution : If experimental strain metrics deviate >5% from calculations, re-examine basis sets (e.g., B3LYP/6-311+G(d,p)) or assess solvent effects in simulations .

Q. What strategies mitigate racemization during stereoselective synthesis of fluorinated cyclopropanes?

- Methodological Answer :

- Chiral Catalysts : Use Ru(II)-Pheox complexes to enforce enantiomeric excess (>90%) .

- Low-Temperature Quenching : Halt reactions at −40°C to prevent thermal racemization.

- Chiral HPLC : Monitor enantiopurity post-synthesis using Chiralpak® columns and polarimetric detection .

Q. How do electronic effects of the fluorine atom influence the reactivity of the cyclopropane ring in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs under SN2 conditions (e.g., with NaOMe in MeOH).

- Computational Analysis : Map electrostatic potential surfaces (EPS) to identify electron-deficient regions enhanced by fluorine’s −I effect .

Experimental Design & Data Analysis

Q. How should researchers design control experiments to validate the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Range : Test stability at pH 2–12 using buffer solutions (e.g., HCl/NaOH-adjusted).

- Analytical Tools : Track degradation via UV-Vis (λ_max ~270 nm for ester hydrolysis) and <sup>19</sup>F NMR to detect free fluoride ions .

- Statistical Validation : Use ANOVA to compare degradation rates across pH levels (p <0.05 significance) .

Q. What crystallographic refinement protocols (e.g., SHELXL) are optimal for resolving disorder in fluorinated cyclopropane structures?

- Methodological Answer :

- SHELX Parameters : Apply ISOR and DELU restraints to manage thermal motion anisotropy in fluorine atoms .

- Twinned Data : Use TWIN/BASF commands for high-Rint datasets. Validate with Rfree (<5% difference from Rwork) .

Data Presentation & Reproducibility

Q. How can researchers ensure reproducibility in fluorocyclopropane synthesis across labs?

- Methodological Answer :

- Detailed Protocols : Report exact molar ratios (e.g., 1.1 eq. Selectfluor™), stirring rates (e.g., 800 rpm), and inert atmosphere conditions (Argon vs. N2) .

- Raw Data Sharing : Deposit crystallographic data in CCDC/FIZ Karlsruhe and spectral data in PubChem .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in fluorocyclopropane derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。